molecular formula C20H21N3O2S2 B3012122 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone CAS No. 941951-37-7

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone

Cat. No.: B3012122
CAS No.: 941951-37-7
M. Wt: 399.53
InChI Key: FEYCAZNCSGWAOR-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone is a benzothiazole-derived piperazine that has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzothiazole-piperazine framework and subsequent functionalization. Key synthetic routes include:

  • Formation of Benzothiazole-Piperazine : The starting material, 2-(piperazin-1-yl)benzothiazole, is synthesized through nucleophilic substitution reactions.
  • Thioether Formation : The introduction of the methoxyphenyl thio group is achieved via thiol reactions with appropriate electrophiles.
  • Final Acetylation : The final product is obtained by acetylation of the resulting intermediate.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and Caco2 (intestinal cancer) with IC50 values often less than 10 μM .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF75.0Apoptosis induction
Compound BHCT1167.5Cell cycle arrest
Compound CCaco29.0Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens. Research indicates that benzothiazole derivatives possess broad-spectrum antibacterial and antifungal properties. For example, minimal inhibitory concentrations (MIC) against common pathogens were reported as follows:

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

PathogenMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli30
Candida albicans25

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often linked to specific structural features:

  • Substituents on the Benzothiazole Ring : The presence of electron-donating groups like methoxy enhances potency.
  • Piperazine Linkage : Modifications in the piperazine moiety can significantly affect binding affinity and selectivity towards target proteins.
  • Thioether Group : This functional group contributes to increased lipophilicity and bioavailability.

Case Studies

Several case studies have highlighted the potential of benzothiazole derivatives in therapeutic applications:

  • Anticancer Screening : In a study assessing a library of benzothiazole-piperazine conjugates, several compounds exhibited potent activity against multiple cancer cell lines, suggesting a promising avenue for drug development .
  • In Vivo Studies : Preclinical studies have shown that certain derivatives can inhibit tumor growth in xenograft models, supporting their potential as anticancer agents .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins like Bcl-2, revealing critical binding interactions that may inform future drug design .

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-25-15-6-8-16(9-7-15)26-14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYCAZNCSGWAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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